3-Deoxy-D-manno-2-octulosonic acid ammonium salt

Übersicht

Beschreibung

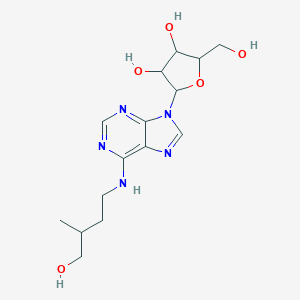

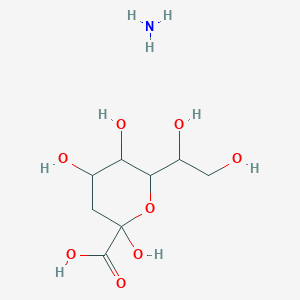

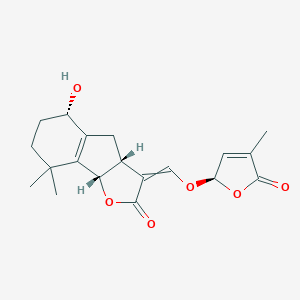

3-Deoxy-D-manno-2-octulosonic Acid Ammonium Salt (CAS Number: 103404-70-2) is a compound with a molecular weight of 255.22 g/mol . It is a ketosidic component found in the lipopolysaccharides of Gram-negative bacteria . Additionally, it has been identified in several acidic exopolysaccharides (K-antigens) .

Wissenschaftliche Forschungsanwendungen

Component of Bacterial Lipopolysaccharides

2-Keto-3-deoxyoctonate ammonium salt, also known as 3-Deoxy-D-manno-2-octulosonic acid, is a component of bacterial lipopolysaccharides . Lipopolysaccharides are essential components of the outer membrane of Gram-negative bacteria, contributing to the structural integrity of the bacteria and protecting the membrane from certain kinds of chemical attack.

Target for Antibiotic Development

Due to its presence in bacterial lipopolysaccharides, 2-Keto-3-deoxyoctonate ammonium salt is a potential target for antibiotic development . By targeting this compound, new antibacterial agents could potentially disrupt the biosynthesis of bacterial cell-wall components .

Enzyme Engineering

The compound has been used in enzyme engineering studies. For instance, an efficient L-3-deoxy-manno-2-octulosonic acid (L-KDO) aldolase was created by directed evolution from the Escherichia coli D-Neu5Ac (N-acetylneuraminic acid, D-sialic acid) aldolase . This work provides a method for the synthesis of enantiomeric sugars and for the study of enantiomeric catalysis affected by remote mutations .

Synthesis of Derivatives

Efficient methods have been developed for the synthesis of 3-deoxy-D-manno-2-octulosonic acid (Kdo) and its derivatives in large scale, with high yields and high stereoselectivity . These methods make it a promising tool for large-scale drug discovery .

Glycosylation Studies

A modified donor has been developed for the glycosylation of 3-deoxy-d-manno-2-octulosonic acid (Kdo). The high reactivity and wide substrate scope of the donor enabled the synthesis of a range of Kdo-containing glycosides with complete α-stereoselectivity without the formation of 2,3-ene by-products .

Biomedical and Pharmaceutical Applications

Interference of the recognition process of carbohydrates, including 2-Keto-3-deoxyoctonate ammonium salt, presents a great potential in biomedical and pharmaceutical applications . Thus, developing methods of interference-targeting cell-surface carbohydrates may offer therapeutic candidates for treatment of inflammation, cancer metastasis, and bacterial or viral infection .

Wirkmechanismus

Target of Action

The primary target of 2-Keto-3-deoxyoctonate ammonium salt is bacterial lipopolysaccharides . It is a component of these lipopolysaccharides, which are found in all Gram-negative bacteria . These lipopolysaccharides play a crucial role in the structural integrity of the bacteria and in their defense against host immune responses.

Mode of Action

The compound interacts with its targets by being a ketosidic component of the lipopolysaccharides . This interaction potentially disrupts the biosynthesis of bacterial cell-wall components , which could lead to the development of new antibacterial agents.

Biochemical Pathways

The compound is involved in the Kdo biosynthetic pathway toward outer membrane (OM) biogenesis . This pathway is crucial for the development of the bacterial cell wall and its disruption could be a target in antibacterial drug design and development .

Result of Action

The action of 2-Keto-3-deoxyoctonate ammonium salt could potentially disrupt the biosynthesis of bacterial cell-wall components . This disruption could lead to the development of new antibacterial agents .

Eigenschaften

IUPAC Name |

azane;6-(1,2-dihydroxyethyl)-2,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O8.H3N/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14;/h3-6,9-12,15H,1-2H2,(H,13,14);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJBBKGYARWWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(CO)O)O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553875 | |

| Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Keto-3-deoxyoctonate ammonium salt | |

CAS RN |

103404-70-2 | |

| Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)